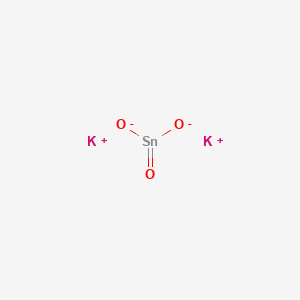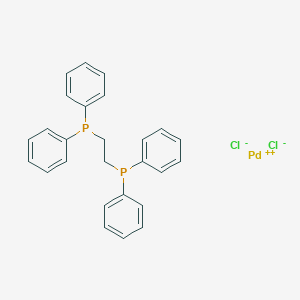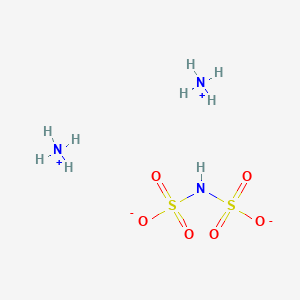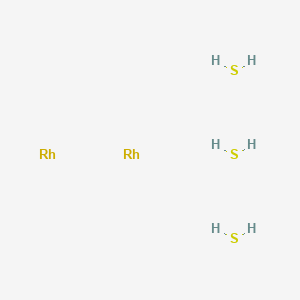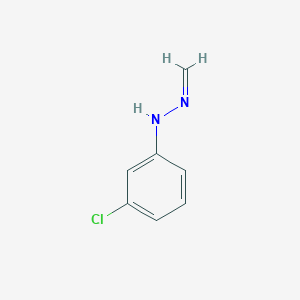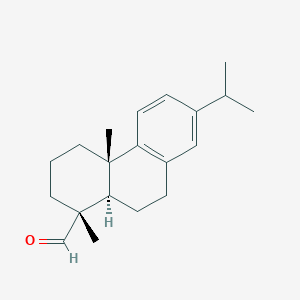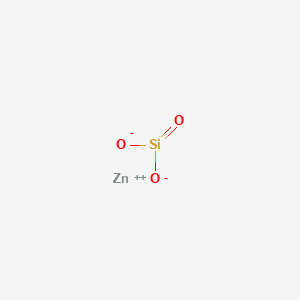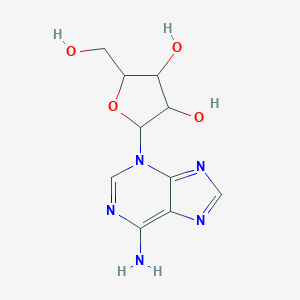
3-Isoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoadenosine, also known as 3-deazaadenosine, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a structural analog of adenosine, with the nitrogen atom at position 3 replaced by a carbon atom. This modification alters the chemical and biological properties of the molecule, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 3-Isoadenosine is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isoadenosine has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It can also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isoadenosine in lab experiments is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in studying the mechanisms of DNA replication and repair. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research.
One limitation of using 3-Isoadenosine in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-Isoadenosine. One area of interest is its potential use in combination with other anticancer agents. Studies have shown that it can enhance the activity of some anticancer agents, making it a promising candidate for combination therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it can inhibit the replication of certain viruses, such as HIV and hepatitis C. Further research is needed to determine its potential as a therapeutic agent for viral infections.
Finally, more research is needed to fully understand the mechanism of action of 3-Isoadenosine. This will help to determine its potential applications in scientific research and medicine.
Métodos De Síntesis
3-Isoadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule. Enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to create 3-Isoadenosine, with varying degrees of success.
Aplicaciones Científicas De Investigación
3-Isoadenosine has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that 3-Isoadenosine can inhibit the growth of cancer cells and induce cell death. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Propiedades
Número CAS |
14365-78-7 |
|---|---|
Nombre del producto |
3-Isoadenosine |
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13) |
Clave InChI |
FFFOEHXFKAPYEF-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
SMILES |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O |
SMILES canónico |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
Sinónimos |
2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



